molecular formula C9H7BrN2O2 B13273128 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13273128
M. Wt: 255.07 g/mol
InChI Key: DCPVUVUFYGNMGI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a prop-2-yn-1-ylamino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then undergo further reactions to introduce the prop-2-yn-1-ylamino group and the carboxylic acid group at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The prop-2-yn-1-ylamino group can engage in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in Sonogashira coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, prop-2-yn-1-ylamino group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-2-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-2-3-11-8-7(9(13)14)4-6(10)5-12-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

DCPVUVUFYGNMGI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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